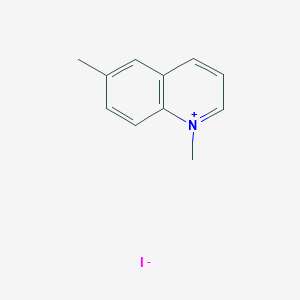

1,6-Dimethylquinolin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,6-dimethylquinolin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N.HI/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;/h3-8H,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYLAKLUBAHJKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)[N+](=CC=C2)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930884 | |

| Record name | 1,6-Dimethylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14061-24-6 | |

| Record name | NSC117165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethylquinolin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6 Dimethylquinolin 1 Ium Iodide and Analogs

N-Alkylation Strategies in Quinoline (B57606) Derivatization

The quaternization of the nitrogen atom in the quinoline ring is a fundamental step in the synthesis of 1,6-dimethylquinolin-1-ium iodide. This transformation can be accomplished through several methods, ranging from traditional heating to modern microwave-assisted protocols.

Conventional Thermal Alkylation Processes

The most common method for synthesizing this compound is the direct N-alkylation of 6-methylquinoline (B44275) with a methylating agent, a classic example of the Menshutkin reaction. Methyl iodide is a frequently used reagent for this purpose due to its high reactivity. The reaction involves the nucleophilic attack of the quinoline's nitrogen atom on the electrophilic methyl group of methyl iodide, leading to the formation of the N-methylated quinolinium cation.

The process is typically carried out by heating a solution of 6-methylquinoline and methyl iodide in a suitable solvent. The choice of solvent can influence the reaction rate and yield.

Table 1: Conventional Thermal Synthesis of Quaternized Quinolinium Salts

| Starting Material | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Product |

|---|---|---|---|---|---|

| 2-methylquinoline | Methyl iodide | Dichloromethane | Room Temp - 50 | 12 - 20 | 1,2-Dimethylquinolin-1-ium iodide |

| 4-(Hydroxymethyl)pyridine | Methyl iodide | Methanol | 75 | Overnight | 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netfrontiersin.org This method significantly reduces reaction times, often improves yields, and is considered a greener approach compared to conventional heating. researchgate.netbohrium.com In the context of N-alkylation, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster formation of the desired quinolinium salt. researchgate.netnih.gov

Solvent-free microwave-assisted synthesis has also been reported for quinoline derivatives, further enhancing the environmental friendliness of the process. researchgate.netias.ac.in For instance, the N-alkylation of isatin has been successfully achieved using microwave irradiation with potassium carbonate or cesium carbonate and a few drops of a high-boiling solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). researchgate.netmdpi.com This approach offers considerable advantages by minimizing solvent use and simplifying product workup. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Method | Time | Yield (%) |

|---|---|---|---|

| Ethyl bromoacetate | Conventional | 24 h | 75 |

| Ethyl bromoacetate | Microwave | 5 min | 95 |

| Benzyl bromide | Conventional | 12 h | 80 |

Data adapted from studies on microwave-assisted N-alkylation of isatin, demonstrating the significant reduction in reaction time and improvement in yield. researchgate.netmdpi.com

Catalyst-Free Alkylation Approaches

In a push towards more sustainable and atom-economical synthetic methods, catalyst- and solvent-free approaches for the alkylation of quinoline derivatives have been developed. rsc.orgrsc.org These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or photochemical activation. For example, a catalyst-free, one-pot method for the synthesis of quinoline-substituted α-hydroxy carboxylic derivatives has been reported through the hydroxyheteroarylation of olefins with quinoline N-oxides. rsc.orgrsc.org This reaction features high atom economy and proceeds under mild, reagent-free conditions. rsc.orgrsc.org

Another innovative approach involves the use of visible light to induce a catalyst-free deaminative C-2 alkylation of quinoline-N-oxides using Katritzky salts. chemrxiv.org Mechanistic studies suggest the formation of an electron-donor-acceptor (EDA) complex, which undergoes a single electron transfer (SET) to generate an alkyl radical that then adds to the quinoline-N-oxide. chemrxiv.org

Advanced Synthetic Transformations Involving the Quinoline Core

Beyond simple N-alkylation, the quinoline core of this compound and its analogs can undergo more complex transformations, enabling the synthesis of diverse and structurally intricate molecules.

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgresearchgate.net In the context of quinoline derivatives, metals like rhodium, iridium, and palladium have been employed to functionalize C-H bonds. acs.orgsemanticscholar.org The nitrogen atom within the quinoline ring can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the C-8 position, to form a stable 5-membered metallacycle. acs.orgsemanticscholar.org

While the electrophilic nature of quinolinium salts can sometimes hinder certain C-H functionalization reactions, various strategies have been developed. acs.org For instance, Rh(I)-catalyzed ortho-alkylation of quinolines has been achieved, requiring substitution ortho to the ring nitrogen for efficient reaction. nih.gov Nickel has also emerged as an important catalyst for C-H functionalization in the synthesis of nitrogen-containing heterocycles. mdpi.com

Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization

| Catalyst System | Substrate | Coupling Partner | Product Type |

|---|---|---|---|

| [Cp*RhCl2]2/AgOOCCF3/Cu(OAc)2 | 1-phenyl-3,4-dihydroisoquinoline | Alkyne | Tetracyclic isoquinolinium salt nih.gov |

| Rh(I) complex | 2-substituted quinoline | Olefin | C-8 alkylated quinoline |

Intramolecular Cyclization Pathways

Quinolinium salts can serve as precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. mdpi.comrsc.org These pathways often involve the generation of a reactive intermediate, such as a quinolinium ylide or a 1,4-zwitterion, which then undergoes cyclization. mdpi.comresearchgate.net

For example, quinolinium 1,4-zwitterions can participate in formal (5+1) and (5+2) cyclization reactions to construct complex heterocyclic frameworks. mdpi.com Base-promoted multi-component dearomatization reactions of N-alkyl activated quinolinium salts can lead to the synthesis of structurally diverse bridged polycyclic compounds with multiple stereocenters in a highly regio- and diastereoselective manner. researchgate.net These advanced strategies highlight the versatility of the quinolinium core as a building block in modern organic synthesis. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-methylquinoline |

| Methyl iodide |

| 1,2-Dimethylquinolin-1-ium iodide |

| 2-methylquinoline |

| 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide |

| 4-(Hydroxymethyl)pyridine |

| 6-chloropurine |

| N-7 methyl-6-chloropurine |

| N-9 methyl-6-chloropurine |

| Isatin |

| N,N-dimethylformamide (DMF) |

| N-methyl-2-pyrrolidinone (NMP) |

| Ethyl bromoacetate |

| Benzyl bromide |

| quinoline N-oxide |

| 1-phenyl-3,4-dihydroisoquinoline |

Multi-Component Reactions for Quinolinium Scaffold Assembly

Multi-component reactions (MCRs) have become powerful tools in organic synthesis for building complex molecules like quinolines from simple precursors in a single step. nih.goviipseries.org These reactions are prized for their efficiency, high atom economy, and ability to generate diverse molecular structures. researchgate.net

One notable MCR approach is the three-component cascade annulation, which utilizes readily available aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. This method is advantageous as it often proceeds without the need for a catalyst or additives, making it both economical and environmentally friendly. Other significant MCRs for quinoline synthesis include the Povarov, Gewald, and Ugi reactions, which have been successfully adapted to create a wide variety of quinoline frameworks. iipseries.org For instance, a three-component reaction involving an aniline (like p-toluidine), an aldehyde (such as benzaldehyde), and an alkyne, catalyzed by copper iodide in an ionic liquid, can be used to synthesize substituted quinolines. nih.gov

| Reaction Name | Reactants | Key Features | Reference |

|---|---|---|---|

| Cascade Annulation | Aryl diazonium salts, nitriles, alkynes | Catalyst- and additive-free; rapid and efficient. | nih.gov |

| Povarov Reaction | Aniline, aldehyde, activated alkene | Effective for synthesizing anti-infective compounds and drug intermediates. | iipseries.org |

| Copper-Catalyzed MCR | Aniline, aldehyde, alkyne | Utilizes a transition-metal catalyst (e.g., CuI) in an ionic liquid. | nih.gov |

Precursor Synthesis and Intermediate Isolation in this compound Preparation

The direct precursor to this compound is the neutral molecule 6-methylquinoline . A classic and widely used method for synthesizing the quinoline core is the Skraup synthesis. wikipedia.orgnih.gov

Precursor Synthesis (Skraup Reaction): The Skraup synthesis involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net To produce 6-methylquinoline, p-toluidine is used as the aromatic amine. The reaction proceeds through several key steps:

Dehydration of glycerol by concentrated sulfuric acid to form acrolein. iipseries.orgnih.gov

Michael addition of the aniline (p-toluidine) to the acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration and subsequent oxidation to form the aromatic quinoline ring. iipseries.org

The reaction is known for being vigorous, and milder conditions are often sought. wikipedia.orgnih.gov

Intermediate Isolation: During the synthesis of quinolines via methods like the Doebner-Miller reaction (a variation of the Skraup synthesis), 1,2-dihydroquinoline intermediates are formed. cdnsciencepub.comcdnsciencepub.com These intermediates are typically unstable and are rapidly oxidized to the final quinoline product. cdnsciencepub.com However, under modified conditions, such as adjusting acid concentration and reaction time, these dihydroquinolines can be isolated in high yields, providing direct evidence for their role as intermediates in the reaction pathway. cdnsciencepub.comcdnsciencepub.com

Final Quaternization Step: Once the 6-methylquinoline precursor is synthesized and purified, the final step is the quaternization of the nitrogen atom. This is typically achieved through an N-alkylation reaction (a Menshutkin reaction) with an alkylating agent. google.com For the synthesis of this compound, methyl iodide is the reagent of choice. google.comnih.gov The reaction involves the nucleophilic attack of the quinoline's nitrogen atom on the methyl group of methyl iodide. The resulting product, this compound, is an ionic salt, which often precipitates from the reaction solvent, allowing for straightforward isolation by filtration and washing. google.com

Green Chemistry Principles in Quinolinium Salt Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of quinolinium salts has benefited from the application of several green chemistry principles aimed at reducing waste, energy consumption, and the use of hazardous materials.

Key green approaches include:

Use of Greener Solvents and Catalysts: Traditional methods often rely on harsh conditions, such as concentrated sulfuric acid in the Skraup synthesis. nih.gov Greener alternatives include using water as a co-solvent to reduce reliance on volatile organic compounds and employing more environmentally friendly catalysts like formic acid.

Transition-Metal-Free Reactions: Eliminating the need for transition-metal catalysts (e.g., Palladium, Ruthenium) reduces costs and avoids the environmental risks associated with toxic heavy metals.

Energy Efficiency: Techniques such as ultrasound-assisted synthesis can enhance reaction rates and yields, often under milder conditions and with reduced energy consumption.

Atom Economy: Multi-component reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, minimizing the formation of byproducts and maximizing atom economy. researchgate.net

| Principle | Application/Method | Advantage | Reference |

|---|---|---|---|

| Waste Reduction | Multi-Component Reactions (MCRs) | High atom economy, fewer synthetic steps, minimal byproducts. | researchgate.net |

| Safer Solvents/Reagents | Using water as a co-solvent; replacing harsh acids with catalysts like formic acid. | Reduces use of volatile organic compounds and hazardous reagents. | |

| Energy Efficiency | Ultrasound-assisted synthesis | Accelerates reaction rates and improves yields, often at lower temperatures. | |

| Avoidance of Toxic Metals | Transition-metal-free synthesis pathways | Eliminates the need for potentially toxic and expensive metal catalysts. |

Reaction Mechanisms and Chemical Reactivity of 1,6 Dimethylquinolin 1 Ium Iodide

Mechanistic Investigations of N-Alkylation Reactions

The formation of 1,6-Dimethylquinolin-1-ium iodide itself is a classic example of an N-alkylation reaction. This process involves the quaternization of the nitrogen atom in the 6-methylquinoline (B44275) heterocycle.

The synthesis is typically achieved through the reaction of 6-methylquinoline with an alkylating agent, most commonly methyl iodide. The mechanism is a standard SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the quinoline (B57606) ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic methyl group of methyl iodide. The iodide ion is displaced as a leaving group.

Reaction Scheme: 6-Methylquinoline + CH₃I → 1,6-Dimethylquinolin-1-ium⁺I⁻

Studies on analogous N-alkylation reactions of heterocyclic amines, such as pyridines, with organometallic reagents have indicated that the process can also proceed via single electron-transfer (SET) pathways. researchgate.net In such a mechanism, an electron is first transferred from the reagent to the heterocycle, forming a radical intermediate, which then combines to form the final product. While the reaction with methyl iodide is predominantly considered an SN2 process, the potential for SET mechanisms under different conditions, particularly with more reactive alkylating agents, remains a subject of investigation. researchgate.net

The reaction conditions for similar N-alkylations often involve a suitable solvent and can proceed at room temperature or with gentle heating to ensure completion. orgsyn.org

Exploration of Quinolinium Ylide Intermediates and Their Transformations

Quinolinium salts, such as this compound, are precursors to highly reactive intermediates known as quinolinium ylides. wikipedia.org An ylide is a neutral, dipolar molecule where a carbanion is directly attached to a positively charged heteroatom. wikipedia.org

In the case of this compound, a quinolinium ylide can be generated by treating the salt with a strong base. The base abstracts a proton from the N-methyl group, creating a carbanion adjacent to the positively charged nitrogen atom.

Generation of a Quinolinium Ylide: 1,6-Dimethylquinolin-1-ium⁺ + Base → 1-Methylene-6-methyl-1,6-dihydroquinoline + Base-H⁺

These ylide intermediates are typically unstable and are generated in situ to participate in various chemical transformations. nih.gov Their reactivity is harnessed for the synthesis of more complex molecular scaffolds. Key transformations include:

Sigmatropic Rearrangements: Quinolinium ylides can undergo rearrangements where a substituent migrates from the nitrogen atom to a position on the ring. The nih.govsigmaaldrich.com-sigmatropic rearrangement (Sommelet-Hauser rearrangement) and the nih.govCurrent time information in NA.-rearrangement (Stevens rearrangement) are common pathways observed for nitrogen ylides. wikipedia.org

1,3-Dipolar Cycloadditions: The ylide can act as a 1,3-dipole and react with various dipolarophiles (such as alkenes or alkynes) to construct five-membered heterocyclic rings. nih.gov This is a powerful method for building complex polycyclic systems.

Reactions with Electrophiles: The carbanionic center of the ylide is nucleophilic and can react with a range of electrophiles, such as aldehydes and ketones, in reactions analogous to the Wittig reaction, leading to the formation of new carbon-carbon bonds. researchgate.net

The specific transformations of the ylide derived from this compound would be influenced by the reaction conditions and the nature of the reacting partner.

Chemical Stability and Degradation Pathways Under Varying Conditions

The chemical stability of this compound is an important consideration for its handling and application. As an ionic salt, it is a solid at room temperature and, like similar pyridinium (B92312) salts, is generally stable under standard ambient conditions when protected from moisture. sigmaaldrich.com

Factors Influencing Stability:

| Condition | Effect on Stability |

|---|---|

| Temperature | Stable at room temperature. High temperatures can lead to decomposition. |

| Light | May be sensitive to UV light, which can promote degradation pathways. |

| pH | Stable in neutral and acidic conditions. Unstable in the presence of strong bases, which cause deprotonation to form the reactive ylide intermediate. |

| Moisture | Hygroscopic. Should be stored in a dry environment to prevent absorption of water. sigmaaldrich.com |

Degradation of the compound can be initiated under specific, often harsh, conditions. Advanced oxidation processes (AOPs), which generate highly reactive radical species, are effective for breaking down stable heterocyclic structures. mdpi.com For instance, a UV/persulfate system generates sulfate (B86663) (SO₄⁻•) and hydroxyl (•OH) radicals that can attack the aromatic quinoline ring. mdpi.com

Potential Degradation Pathway: The degradation would likely proceed through the attack of these radicals on the electron-rich quinoline ring, leading to hydroxylation and subsequent ring-opening. This process ultimately breaks the compound down into smaller, simpler molecules like organic acids and eventually carbon dioxide and water upon complete mineralization. mdpi.com

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is characterized by the ability of the quinolinium cation to act as an electron acceptor and the iodide anion to act as an electron donor.

A key phenomenon is the formation of charge-transfer (CT) complexes. Spectrophotometric studies on similar N-alkylpyridinium iodides have shown that the iodide ion can form a CT complex with the electron-deficient aromatic cation. researchgate.net In this complex, an electron is partially transferred from the iodide ion to the π-system of the quinolinium ring upon absorption of light, typically in the visible region. This interaction is influenced by the solvent polarity, with less polar solvents favoring complex formation. researchgate.net

Characteristics of the Charge-Transfer Complex:

| Property | Description |

|---|---|

| Stoichiometry | Typically a 1:1 complex between the quinolinium cation and the iodide anion. researchgate.net |

| Formation Constant (KCT) | Varies with solvent; higher in less polar solvents. |

| UV-Vis Absorption | Gives rise to a new, broad absorption band at a longer wavelength than the individual ions. researchgate.net |

Beyond charge-transfer complexation, the system can participate in full electron transfer processes. As noted in the discussion of N-alkylation, single electron transfer (SET) can be a viable mechanistic pathway. researchgate.net Furthermore, electrochemical studies would likely reveal that the quinolinium cation can be reduced in a one-electron process to form a neutral radical species. This radical could then undergo further reactions, such as dimerization.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,6-dimethylquinolin-1-ium iodide, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The expected chemical shifts are influenced by the aromatic quinolinium ring system and the electron-withdrawing nature of the quaternary nitrogen.

Based on data from closely related quinolinium derivatives, the ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is predicted to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The protons on the quinolinium ring are expected to appear in the downfield region, typically between δ 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents and the positively charged nitrogen. The protons of the two methyl groups will appear as singlets in the upfield region. The N-methyl protons are generally observed further downfield than the C-methyl protons due to the direct attachment to the electron-withdrawing nitrogen atom.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~9.3 | d | 1H |

| H4 | ~9.1 | d | 1H |

| H8 | ~8.5 | d | 1H |

| H3 | ~8.2 | dd | 1H |

| H7 | ~8.0 | dd | 1H |

| H5 | ~7.8 | s | 1H |

| N-CH₃ | ~4.5 | s | 3H |

| C6-CH₃ | ~2.6 | s | 3H |

Note: The predicted chemical shifts and coupling patterns are based on the analysis of related quinolinium compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon atom (C, CH, CH₂, or CH₃) can be determined.

The aromatic carbons of the quinolinium ring are expected to resonate in the downfield region of the spectrum (δ 120-150 ppm). The carbon atoms directly bonded to the nitrogen (C2 and C8a) will be significantly deshielded. The methyl carbons will appear in the upfield region. DEPT-135 and DEPT-90 experiments would further clarify these assignments, with CH and CH₃ signals appearing as positive peaks in a DEPT-135 spectrum, while CH₂ signals would be negative. A DEPT-90 experiment would only show signals for CH carbons.

Predicted ¹³C NMR and DEPT Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| C2 | ~148 | CH | Positive |

| C4 | ~146 | CH | Positive |

| C8a | ~140 | C | No Signal |

| C6 | ~138 | C | No Signal |

| C5 | ~135 | CH | Positive |

| C4a | ~129 | C | No Signal |

| C8 | ~128 | CH | Positive |

| C7 | ~125 | CH | Positive |

| C3 | ~118 | CH | Positive |

| N-CH₃ | ~45 | CH₃ | Positive |

| C6-CH₃ | ~21 | CH₃ | Positive |

Note: These are predicted values based on analogous structures.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful techniques for establishing connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H2 and H3, H3 and H4, and H7 and H8, confirming their positions on the quinoline (B57606) ring. The absence of cross-peaks for the methyl singlets and the H5 proton would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. This technique is invaluable for definitively assigning the ¹H and ¹³C signals. For example, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~45 ppm, confirming the N-CH₃ group. Similarly, correlations would be observed for each CH group in the aromatic ring, solidifying the assignments made from the one-dimensional spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For ionic species like this compound, soft ionization techniques are particularly useful.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the detected ion, which is a definitive confirmation of the compound's identity. For this compound, HRMS would be used to measure the exact mass of the cation, [C₁₁H₁₂N]⁺.

Expected HRMS Data for the Cation of this compound:

| Ion Formula | Calculated Exact Mass |

| [C₁₁H₁₂N]⁺ | 158.0964 |

The experimentally determined mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing ionic compounds like quinolinium salts. In the ESI-MS experiment, the sample is introduced as a solution, and the solvent is evaporated to produce gaseous ions. For this compound, the ESI-MS spectrum would show a prominent peak corresponding to the cation [C₁₁H₁₂N]⁺, which is the intact 1,6-dimethylquinolin-1-ium moiety. The iodide counter-ion is not typically observed in the positive ion mode. The mass-to-charge ratio (m/z) of the parent ion would be approximately 158.1.

Further fragmentation of the parent ion can be induced (tandem MS or MS/MS) to provide additional structural information. Potential fragmentation pathways could involve the loss of a methyl radical (CH₃•) from the N-methyl group or the C6-methyl group, or retro-Diels-Alder reactions within the quinoline ring system, although the aromatic nature of the ring makes it relatively stable.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides valuable information about the electronic transitions within the this compound molecule. The quinolinium ring system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Methanol | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

Note: Specific experimental data for this compound is not available in the cited literature. The table is a template for expected data.

Fluorescence Spectroscopy and Photophysical Property Characterization

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules. Quinolinium derivatives are known to be fluorescent, and the study of this compound's fluorescence provides insights into its excited state dynamics.

The excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. The resulting spectrum should ideally match the absorption spectrum, confirming that the absorbing species is also the emitting species.

The emission spectrum is recorded by exciting the sample at a specific wavelength (usually at or near the absorption maximum) and scanning the emitted light's intensity as a function of wavelength. The emission spectrum of this compound would be expected to be a mirror image of its lowest energy absorption band, with a Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). This shift is indicative of the energy lost as the molecule relaxes from the excited state before emitting a photon. The fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the fluorescence process.

Aggregachromism refers to the change in absorption and/or emission properties of a compound upon aggregation. In solution, at higher concentrations, π-conjugated molecules like this compound can form aggregates (dimers, trimers, etc.) through π-π stacking interactions. This aggregation can lead to significant changes in the photophysical properties.

For instance, the formation of H-aggregates (face-to-face stacking) typically results in a blue-shift (hypsochromic shift) of the absorption band and often leads to fluorescence quenching. Conversely, the formation of J-aggregates (head-to-tail stacking) can cause a red-shift (bathochromic shift) of the absorption band and can sometimes lead to enhanced fluorescence. The study of concentration-dependent UV-Vis and fluorescence spectra can reveal the presence and nature of such aggregation phenomena for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show absorption bands corresponding to the vibrational modes of its specific chemical bonds.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic quinoline ring and the methyl groups, typically appearing in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the quinoline ring, which are expected in the 1650-1450 cm⁻¹ region.

C-H bending vibrations for the aromatic and aliphatic C-H bonds, which would appear in the fingerprint region (below 1500 cm⁻¹).

The presence of the iodide counter-ion does not typically result in a distinct peak in the mid-IR range but its influence may be observed in the far-IR region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (from CH₃) | 3000 - 2850 |

| Aromatic C=C and C=N stretch | 1650 - 1450 |

Note: This table represents typical ranges for the expected functional groups. Specific experimental values for this compound are not available.

Circular Dichroism (CD) Spectroscopy in Chiral Derivative Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example by the attachment of a chiral substituent, the resulting derivative would be optically active.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative of this compound would produce a characteristic CD spectrum with positive or negative bands (Cotton effects) in the regions of its UV-Vis absorption. The shape and sign of the CD spectrum are highly sensitive to the stereochemistry of the molecule, providing valuable information about its absolute configuration and conformation in solution. This technique would be indispensable for the stereochemical analysis of any synthesized chiral derivatives of the title compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons (electronic structure). Methods like ab initio and Density Functional Theory (DFT) are employed to predict molecular geometries, bond lengths, bond angles, and electronic properties such as charge distribution.

For instance, DFT calculations on related quinoline (B57606) derivatives have been used to determine their optimized molecular structures. researchgate.net Theoretical calculations using the B3LYP method with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) have shown excellent agreement with experimental data from X-ray crystallography where available, often with root-mean-square deviation (RMSD) values for bond angles as low as 0.91. researchgate.net

In the case of 1,6-dimethylquinolin-1-ium iodide, geometry optimization would reveal the precise bond lengths and angles of the quinolinium cation. These calculations also provide insights into the electronic properties, such as the distribution of partial charges on the atoms. For example, studies on similar pyridinium (B92312) salts complexed with iodide show how the geometry is influenced by the anion. researchgate.net The electronic structure analysis helps in understanding the molecule's reactivity, stability, and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical behavior. researchgate.net

Table 1: Illustrative Optimized Geometry Parameters for a Naphthalene-Coupled Pyridinium Urea (B33335) Salt (Compound 1) Complexed with Iodide (Note: This data is for a different, but structurally related, compound and serves to illustrate the type of results obtained from geometry optimization studies.)

| Parameter | Bond Length (Å) / Angle (°) | Method/Basis Set |

| C-N (Pyridine Ring) | 1.34 - 1.48 | DFT |

| C=O (Urea) | 1.25 | DFT |

| N-H...I⁻ (Hydrogen Bond) | 2.78 | DFT |

| C-N-C Angle (Pyridine) | 119 - 121 | DFT |

Data adapted from studies on naphthalene-coupled pyridinium urea salts. researchgate.net

Density Functional Theory (DFT) Applications in Spectroscopic Prediction

Density Functional Theory (DFT) is a highly effective method for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. By calculating these spectra computationally, researchers can aid in the structural elucidation of newly synthesized compounds and interpret experimental data.

For numerous quinoline derivatives, DFT calculations using functionals like B3LYP have been employed to compute ¹H and ¹³C NMR chemical shifts and vibrational frequencies. researchgate.netnih.gov The predicted wavenumbers from these calculations, when scaled appropriately, often show strong correlation with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. researchgate.netresearchgate.net Similarly, recent advancements integrate DFT calculations with machine learning models to predict NMR chemical shifts with high accuracy, even for complex molecules. nih.govnih.govnyu.edu These methods can differentiate between isomers by comparing calculated shifts to experimental values. researchgate.net

For this compound, DFT could be used to predict its characteristic ¹H and ¹³C NMR signals. This would involve calculating the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard. Such predictions are invaluable for confirming the positions of the methyl groups and for assigning all aromatic protons and carbons in the quinolinium ring system.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Quinoline Derivative (Note: This table illustrates the accuracy of DFT-based NMR prediction for a related class of compounds.)

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Method/Basis Set |

| C2 | 150.2 | 151.5 | B3LYP/6-31G(d,p) |

| C4 | 148.1 | 149.0 | B3LYP/6-31G(d,p) |

| C5 | 128.5 | 129.3 | B3LYP/6-31G(d,p) |

| C8 | 115.9 | 116.7 | B3LYP/6-31G(d,p) |

| C9 | 147.3 | 148.2 | B3LYP/6-31G(d,p) |

Data is illustrative and based on findings for various quinoline derivatives. researchgate.netnih.gov

Molecular Dynamics Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For ionic liquids like this compound, MD simulations provide a window into their behavior in the condensed phase, revealing details about intermolecular interactions, structural organization, and dynamic properties.

MD simulations of ionic liquids often employ polarizable force fields to accurately capture the electrostatic interactions that govern their behavior. nih.govacs.org These simulations can predict bulk properties like density and viscosity and provide molecular-level insights into how the cations and anions arrange themselves. rsc.org For quinolinium-based systems, MD can be used to study interactions with solvent molecules, such as water, by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. researchgate.net This is crucial for understanding solvation shells and the nature of hydrogen bonding between the quinolinium cation, the iodide anion, and the solvent.

Table 3: Illustrative Data from MD Simulations of Imidazolium-Based Ionic Liquids (Note: This data from a different class of ionic liquids demonstrates the typical outputs of MD simulations.)

| Property | Simulated Value | Experimental Value | Simulation Conditions |

| Density (g/cm³) | 1.425 | 1.431 | 333.15 K, 1 atm |

| Self-Diffusion Cation (10⁻¹¹ m²/s) | 3.85 | 3.90 | 333.15 K, 1 atm |

| Self-Diffusion Anion (10⁻¹¹ m²/s) | 2.91 | 2.95 | 333.15 K, 1 atm |

Data adapted from studies on geminal dicationic imidazolium (B1220033) ionic liquids. rsc.org

Molecular Docking Analyses for Ligand-Receptor Binding Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for generating hypotheses about how a molecule might interact with a biological target.

Numerous studies have performed molecular docking on quinoline derivatives to evaluate their potential as inhibitors for various enzymes, such as HIV reverse transcriptase and bacterial proteins. nih.govrsc.orgnih.gov In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results are often reported as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted interaction. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. rsc.org Although specific docking studies for this compound are not prevalent, its scaffold is a common feature in molecules subjected to such analyses.

Table 4: Example of Molecular Docking Results for Quinoline Derivatives Against S. aureus Murb Protein (Note: This table exemplifies the data generated from molecular docking studies on related compounds.)

| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |

| 7a | -7.8 | Arg195, Gly196 | Hydrogen Bond |

| 7e | -8.5 | Tyr193, Val377 | Hydrogen Bond, Hydrophobic |

| 7g | -8.1 | Arg378 | Hydrogen Bond |

| Ciprofloxacin (control) | -6.9 | Arg195 | Hydrogen Bond |

Data adapted from a study on novel quinoline/thiazinan-4-one hybrids. rsc.org

Elucidation of Photophysical Properties Through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the photophysical properties of molecules. These calculations can predict electronic absorption and emission spectra, fluorescence quantum yields, and the nature of electronic transitions (e.g., π-π*).

Studies on quinolizinium (B1208727) salts and quinoline derivatives have utilized computational approaches to characterize their excited states and decay pathways. nih.govnih.gov For example, TD-DFT calculations can predict the maximum absorption wavelength (λ_max) and oscillator strengths, which correlate with the intensity of absorption bands observed in UV-Vis spectroscopy. nih.gov These theoretical investigations help explain how structural modifications influence a molecule's color, fluorescence, and ability to act as a photosensitizer. For this compound, such calculations could predict its UV-Vis absorption spectrum and offer insights into the electronic transitions responsible for its interaction with light.

Table 5: Illustrative Photophysical Data for a Quinolizinium Salt in Acetonitrile (Note: This data for a related quinolizinium salt shows typical photophysical parameters that can be investigated computationally and experimentally.)

| Property | Value | Method |

| Absorption λ_max (nm) | 435 | Experimental |

| Emission λ_max (nm) | 480 | Experimental |

| Fluorescence Quantum Yield (Φ_f) | 0.03 | Experimental |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.45 | Experimental |

| S₁ Lifetime (ns) | 1.2 | Time-Resolved Spectroscopy |

Data adapted from studies on naphto[2,1-b]quinolizinium bromide. nih.gov

Derivatives and Analogs of 1,6 Dimethylquinolin 1 Ium Iodide in Synthetic Chemistry

Design and Synthesis of Functionalized 1,6-Dimethylquinolin-1-ium Iodide Analogs

The functionalization of the quinolinium core is a key strategy for tuning the physicochemical properties of these compounds. Various synthetic methodologies have been developed to introduce a diverse range of substituents onto the quinoline (B57606) ring system.

One prominent approach involves the reductive functionalization of quinolinium salts. This method utilizes a transition-metal-free or rhodium-catalyzed reaction with a terminal reductant, such as formic acid, to generate a reactive enamine intermediate. This intermediate can then be intercepted by a variety of electrophiles, including enones, imides, and aldehydes, leading to the formation of substituted tetrahydroquinolines. This strategy allows for the introduction of functional groups at the C3 and C4 positions, a substitution pattern that is not readily accessible through traditional electrophilic or nucleophilic aromatic substitution reactions.

Another powerful technique is the visible light-mediated gold-catalyzed cis-difunctionalization . This method has been successfully employed for the synthesis of functionalized quinolizinium-based fluorescent reagents, a class of compounds structurally related to quinolinium salts. In this process, quinolinium diazonium salts react with electron-deficient alkynes in the presence of a gold catalyst and visible light to yield highly functionalized products. This approach highlights the potential for using photochemistry to drive complex transformations on the quinolinium scaffold.

Furthermore, the direct C-H functionalization of quinolinium salts represents an atom-economical approach to introducing new substituents. For instance, visible-light-driven photocatalysis using an organic photocatalyst like quinolinone can facilitate the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties onto the quinolinium ring. This mild, transition-metal-free method offers a straightforward and environmentally friendly route to novel quinolinium derivatives.

The synthesis of the quinolinium salt itself can be achieved through various established methods, often starting from the corresponding quinoline. For example, the alkylation of a substituted quinoline, such as 6-methylquinoline (B44275), with an alkyl iodide like methyl iodide, directly yields the corresponding N-alkylquinolin-1-ium iodide.

Below is a table summarizing some synthetic methods for functionalized quinolinium salts:

| Methodology | Reactants | Key Features | Resulting Products |

| Reductive Functionalization | Quinolinium salt, formic acid, electrophile | Transition-metal-free or Rh-catalyzed, forms enamine intermediate | C3/C4-functionalized tetrahydroquinolines |

| Visible Light-Mediated Gold-Catalyzed cis-Difunctionalization | Quinolinium diazonium salt, alkyne | Gold catalysis, visible light, forms functionalized quinoliziniums | Highly functionalized quinolizinium (B1208727) systems |

| Visible-Light-Driven C-H Functionalization | Quinolinium salt, phosphine (B1218219) oxide/carbamoyl precursor, photocatalyst | Transition-metal-free, site-selective | C2-functionalized quinolinium salts |

| N-Alkylation | Substituted quinoline, alkyl halide | Direct quaternization of the nitrogen atom | N-alkylquinolinium halides |

Conjugation Strategies for Developing Advanced Quinolinium-Based Systems (e.g., Cyanine (B1664457) Dyes)

Quinolinium salts are crucial precursors for the synthesis of cyanine dyes, a class of intensely colored compounds with significant applications in fluorescence imaging, photodynamic therapy, and materials science. The conjugation of two quinolinium units, or a quinolinium unit with another heterocyclic system, through a polymethine bridge is the hallmark of cyanine dye synthesis.

The synthesis of symmetrical cyanine dyes often involves the condensation of two equivalents of a quinolinium salt bearing an activated methyl group (e.g., at the 2- or 4-position) with a reagent that provides the linking methine carbons. For instance, the reaction of a quinaldinium or lepidinium salt with reagents like triethyl orthoformate (for a monomethine bridge) or malonaldehyde dianilide (for a trimethine bridge) in the presence of a base yields the corresponding symmetrical cyanine dye.

The preparation of asymmetrical cyanine dyes requires a more stepwise approach. Typically, one heterocyclic quaternary salt is first converted into a reactive intermediate, often a hemicyanine, by reaction with a polymethine source. This intermediate is then reacted with a different heterocyclic quaternary salt to form the final asymmetrical dye. nih.gov This modular approach allows for the combination of different heterocyclic systems, enabling fine-tuning of the dye's spectral properties.

A variety of reagents can be used to construct the polymethine chain, influencing the length of the conjugated system and thus the absorption and emission wavelengths of the resulting dye. The table below illustrates the relationship between the linking reagent and the type of cyanine dye produced.

| Linking Reagent | Number of Methine Carbons | Resulting Cyanine Dye Type |

| Triethyl orthoformate | 1 | Monomethine Cyanine |

| Malonaldehyde dianilide | 3 | Trimethine Cyanine |

| Glutaconaldehyde dianilide | 5 | Pentamethine Cyanine |

The synthesis of these advanced conjugated systems often requires careful optimization of reaction conditions, including the choice of solvent, base, and temperature, to achieve high yields and purity.

Structure-Reactivity Relationships in Quinolinium Derivative Series

The reactivity of quinolinium derivatives is intrinsically linked to their molecular structure. Understanding these relationships is crucial for predicting reaction outcomes and for the rational design of new synthetic methodologies.

A key aspect of the structure-reactivity relationship in quinolinium salts is the influence of substituents on the electrophilicity of the quinolinium ring. Electron-withdrawing groups on the ring system increase its susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect. This principle is fundamental to the design of reactions involving the functionalization of the quinolinium core.

For example, in the reductive functionalization of quinolinium salts, the nature of the electrophile plays a critical role in determining the structure of the product. The reaction with Michael acceptors like enones leads to the formation of C3-functionalized tetrahydroquinolines, while reactions with aldehydes can result in hydroxymethylation at the C4 position. These differences in reactivity highlight the subtle interplay between the electronic properties of the quinolinium intermediate and the electrophile.

The position of substituents on the quinoline ring also significantly impacts reactivity. For instance, a methyl group at the 2- or 4-position of the quinolinium ring is acidic and can be deprotonated to form a reactive methylene (B1212753) base, which is a key intermediate in the synthesis of cyanine dyes. The reactivity of this methyl group can be further modulated by the presence of other substituents on the ring.

The following table provides a conceptual overview of how structural features influence the reactivity of quinolinium derivatives:

| Structural Feature | Effect on Reactivity | Example Application |

| Electron-withdrawing group on the ring | Increases electrophilicity of the ring | Facilitates nucleophilic addition reactions |

| Electron-donating group on the ring | Decreases electrophilicity of the ring | May hinder nucleophilic addition |

| Methyl group at C2 or C4 | Acidic protons, forms reactive methylene base | Synthesis of cyanine dyes |

| N-substituent | Influences solubility and steric hindrance | Can be tailored for specific reaction conditions |

These structure-reactivity relationships provide a predictive framework for chemists to design and execute novel transformations based on the quinolinium scaffold.

Stereochemical Aspects of Quinolinium Salt Synthesis

The synthesis of functionalized quinolinium derivatives often leads to the formation of new stereocenters, making stereochemical control a critical consideration. The development of stereoselective methods for the synthesis of these compounds is essential for applications where specific stereoisomers are required, such as in medicinal chemistry and asymmetric catalysis.

In the context of reductive functionalization, the reaction of an in-situ generated enamine with an electrophile can proceed with a degree of diastereoselectivity. The stereochemical outcome is influenced by the steric and electronic properties of both the enamine and the electrophile, as well as the reaction conditions. For certain substrates, high diastereoselectivity has been observed, leading to the formation of a single diastereomer as the major product.

Annulation reactions involving quinolinium salts also present opportunities for stereochemical control. For example, the reaction of quinolinium ylides with electron-poor alkenes can proceed via a [3+2] dipolar cycloaddition, leading to the formation of pyrroloquinoline products with multiple stereocenters. In some cases, these reactions have been shown to proceed with high regio- and stereoselectivity, yielding a single isomer.

The use of chiral catalysts or auxiliaries is a common strategy for achieving enantioselective synthesis. While the direct enantioselective functionalization of this compound is not extensively documented, the principles of asymmetric catalysis can be applied to reactions involving quinolinium salts in general. For instance, a chiral catalyst could potentially control the facial selectivity of a nucleophilic attack on the quinolinium ring or guide the stereochemical course of a cycloaddition reaction.

The stereochemical aspects of quinolinium salt synthesis are an active area of research, with the potential to unlock new avenues for the creation of complex, three-dimensional molecules with defined stereochemistry.

Advanced Applications and Research Directions Chemical/materials Science Focus

Development of Quinolinium-Based Dyes and Photosensitizers

The inherent chromophoric and fluorescent properties of the quinolinium core make 1,6-dimethylquinolin-1-ium iodide and its derivatives valuable precursors in the synthesis of a wide array of dyes and photosensitizers. These materials are finding applications in diverse fields, including biomedical imaging and photodynamic therapy (PDT).

Cyanine (B1664457) dyes, a class of synthetic dyes, are a primary example of the application of quinolinium salts. The quaternized nitrogen atom in this compound provides a reactive site for the synthesis of cyanine dyes. These dyes exhibit strong absorption and fluorescence in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, a critical feature for biological applications where deep tissue penetration of light is required. The synthesis of these dyes often involves the condensation of the quinolinium salt with other heterocyclic or aromatic aldehydes. The specific substitution pattern on the quinoline (B57606) ring, such as the methyl group at the 6-position, can be strategically used to fine-tune the photophysical properties of the resulting dye, including its absorption maximum, fluorescence quantum yield, and Stokes shift.

In the realm of photodynamic therapy, quinolinium-based compounds are being explored as photosensitizers. PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to cancer cells. The photosensitizer is administered to the patient and accumulates in the tumor tissue. Subsequent irradiation of the tumor with light of a specific wavelength excites the photosensitizer, leading to the production of ROS and subsequent cell death. Quinolinium-based photosensitizers, derived from precursors like this compound, are attractive due to their ability to be activated by longer wavelength light, which can penetrate deeper into tissues. Research is focused on designing and synthesizing novel quinolinium derivatives with enhanced tumor selectivity and efficient ROS generation capabilities.

| Quinolinium-Based Dye/Photosensitizer | Precursor | Key Features | Potential Application |

| Cyanine Dyes | This compound | Strong absorption and fluorescence in the visible and NIR regions | Biomedical imaging, fluorescent labels |

| Quinolinium-Based Photosensitizers | This compound | Activation by longer wavelength light, efficient ROS generation | Photodynamic therapy for cancer |

Integration into Coordination Compounds and Polymeric Materials

The positively charged quinolinium moiety in this compound makes it an interesting candidate for incorporation into more complex molecular architectures, such as coordination compounds and polymeric materials. This integration can lead to materials with novel optical, electronic, and catalytic properties.

The development of polymeric materials containing the this compound moiety is an emerging area of research. These "poly(ionic liquid)s" or functional polymers can be synthesized by incorporating the quinolinium salt as a monomer or by post-polymerization modification of a suitable polymer backbone. Such polymers can exhibit a range of interesting properties, including high ionic conductivity, which is desirable for applications in solid-state electrolytes for batteries and fuel cells. Furthermore, the quinolinium groups can impart specific functionalities to the polymer, such as catalytic activity or the ability to act as a sensor. The design and synthesis of well-defined quinolinium-containing polymers with controlled architectures and properties remain a key focus of current research.

| Material Type | Role of this compound | Potential Properties | Research Focus |

| Coordination Compounds | Counter-ion or ligand component | Unique photophysical properties (e.g., phosphorescence) | Design of novel luminescent materials and catalysts |

| Polymeric Materials | Monomer or functional group | High ionic conductivity, catalytic activity, sensing capabilities | Synthesis of well-defined architectures for advanced applications |

Utilization as Precursors or Building Blocks in Complex Organic Synthesis

The reactivity of the quinolinium ring system, particularly when activated by the positive charge on the nitrogen atom, makes this compound a valuable precursor in complex organic synthesis. It serves as a versatile building block for the construction of a wide variety of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.

One of the key synthetic transformations involving quinolinium salts is their participation in annulation reactions. These reactions allow for the construction of fused heterocyclic systems by reacting the quinolinium salt with a suitable reaction partner, such as an alkyne, alkene, or another heterocyclic compound. The reaction often proceeds through the formation of a reactive intermediate, such as a quinolinium ylide, which then undergoes a cycloaddition reaction. The substituents on the quinoline ring, including the methyl groups at the 1 and 6 positions, can influence the regioselectivity and stereoselectivity of these reactions.

Furthermore, this compound can be used as a starting material for the synthesis of functionalized quinoline derivatives. The methyl group at the 2-position of some quinolinium salts is known to be acidic and can be deprotonated to form a reactive methylene (B1212753) base. This intermediate can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. This strategy provides a powerful tool for the synthesis of libraries of quinoline derivatives for screening in drug discovery programs or for the development of new functional materials.

| Synthetic Application | Reaction Type | Resulting Products | Significance |

| Synthesis of Fused Heterocycles | Annulation Reactions | Polycyclic aromatic compounds, complex heterocyclic systems | Access to novel molecular scaffolds for medicinal chemistry and materials science |

| Synthesis of Functionalized Quinolines | Reactions involving the active methyl group | Diverse substituted quinoline derivatives | Efficient generation of compound libraries for high-throughput screening |

Exploration in Chemical Sensing and Probe Design

The inherent fluorescence of the quinolinium scaffold, coupled with its ability to interact with various analytes, has led to the exploration of this compound and its derivatives in the design of chemical sensors and fluorescent probes. These probes can be used for the selective detection of a wide range of species, from metal ions to anions and neutral molecules.

The design of a quinolinium-based fluorescent probe typically involves the incorporation of a specific recognition motif that can selectively bind to the target analyte. This binding event then triggers a change in the photophysical properties of the quinolinium fluorophore, such as an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. For example, by attaching a suitable chelating agent to the quinoline ring, it is possible to design probes that are highly selective for specific metal ions. The binding of the metal ion to the chelating agent alters the electronic properties of the quinolinium fluorophore, leading to a detectable change in its fluorescence.

Similarly, quinolinium-based probes have been developed for the detection of anions, such as iodide. In some cases, the iodide counter-ion of the quinolinium salt itself can be displaced by another anion, leading to a change in the fluorescence properties of the probe. The selectivity of these probes can be tuned by modifying the structure of the quinolinium core and the nature of the recognition site. The development of highly sensitive and selective fluorescent probes based on this compound holds great promise for applications in environmental monitoring, clinical diagnostics, and cellular imaging.

| Sensor/Probe Type | Target Analyte | Sensing Mechanism | Potential Application |

| Fluorescent Metal Ion Probe | Various metal ions | Chelation-enhanced or -quenched fluorescence | Environmental monitoring, clinical diagnostics |

| Fluorescent Anion Probe | Anions (e.g., iodide) | Anion exchange or binding leading to fluorescence changes | Water quality analysis, biological sensing |

Mechanistic Probes in Fundamental Chemical Processes

Beyond its applications in materials science and synthesis, this compound can also serve as a valuable tool for studying the mechanisms of fundamental chemical processes. Its well-defined structure and predictable reactivity allow it to be used as a probe to investigate reaction intermediates, transition states, and reaction kinetics.

The redox properties of quinolinium salts, including this compound, make them suitable for studying electron transfer processes. The quinolinium cation can be reversibly reduced to form a radical species, and the potential at which this reduction occurs can be influenced by the substituents on the quinoline ring. By monitoring the electrochemical behavior of the quinolinium salt in the presence of other reactants, it is possible to gain insights into the mechanism of redox reactions.

Furthermore, the reactivity of the quinolinium ring towards nucleophiles and electrophiles can be exploited to probe the mechanisms of various organic reactions. For example, the rate of reaction of a series of quinolinium salts with a particular nucleophile can be measured to determine the electronic effects of different substituents on the reactivity of the quinoline ring. This information can then be used to support or refute a proposed reaction mechanism. The use of this compound and its derivatives as mechanistic probes provides a powerful approach for advancing our understanding of fundamental chemical principles.

| Mechanistic Study | Property Investigated | Information Gained | Impact on Chemical Understanding |

| Electron Transfer Studies | Redox potential and electrochemical behavior | Insights into the mechanism of redox reactions | Elucidation of electron transfer pathways and kinetics |

| Reaction Kinetics | Reactivity towards nucleophiles/electrophiles | Understanding of electronic and steric effects on reactivity | Validation of proposed reaction mechanisms and transition state structures |

Conclusion and Future Perspectives in 1,6 Dimethylquinolin 1 Ium Iodide Research

Summary of Key Achievements in Quinolinium Chemistry

The study of quinolinium salts is built upon a rich history of achievements in the broader field of quinoline (B57606) chemistry. Quinoline and its derivatives are fundamental scaffolds in numerous natural products, particularly alkaloids, and have been central to the development of synthetic chemistry. researchgate.netbenthamdirect.com

Key achievements that provide a foundation for future research on specific quinolinium salts include:

Diverse Bioactivity: Scientists have successfully identified and developed quinolinium salts with a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-HIV, and anti-inflammatory properties. researchgate.netbenthamdirect.com This extensive body of work establishes the quinolinium core as a privileged structure in medicinal chemistry.

Mechanistic Insights: Significant progress has been made in understanding the biochemical mechanisms of action for various quinoline analogs. researchgate.netbenthamdirect.com These compounds have been investigated for their roles in inhibiting key cellular targets such as tyrosine kinases, topoisomerase, and DNA repair pathways. researchgate.netbenthamdirect.com

Synthetic Versatility: Quinolinium salts have proven to be exceptionally useful and reactive intermediates in organic synthesis. They serve as precursors for the construction of complex, fused polyheterocyclic systems through various annulation and cycloaddition strategies. researchgate.netthieme-connect.com

Material Science Applications: Beyond biological applications, the unique optical and electronic properties of quinoline-embedded compounds have been harnessed in material sciences, including the development of dyes, photosensitizers, and specialized polymeric materials. benthamdirect.comresearchgate.net

These accomplishments underscore the immense potential held within the quinolinium framework and set the stage for investigating the specific contributions of derivatives like 1,6-dimethylquinolin-1-ium iodide.

Emerging Trends and Challenges in Synthetic Methodologies

The synthesis of quinolinium salts is a mature field, yet it continues to evolve with a strong emphasis on efficiency and sustainability. The primary method for synthesizing N-alkyl quinolinium iodides involves the quaternization of the parent quinoline with an alkyl iodide, such as iodomethane. nih.govorgsyn.org While effective, future research is being shaped by several emerging trends.

Emerging Synthetic Trends:

Green Chemistry Approaches: There is a significant shift towards more environmentally benign synthetic methods. rsc.org Techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and photocatalysis are being increasingly adopted to reduce reaction times, minimize waste, and often improve yields. rsc.org

Multicomponent and One-Pot Reactions: To enhance synthetic efficiency and rapidly generate molecular diversity, multicomponent reactions (MCRs) are gaining prominence. These reactions allow for the construction of complex quinoline derivatives in a single step from simple precursors. researchgate.net

Novel Cascade Reactions: Recent research has uncovered new cascade reactions involving N-alkyl quinolinium salts. For instance, a sodium periodate-mediated sequential iodination/amidation has been developed to produce 3-iodo-N-alkyl quinolinones with high regioselectivity, showcasing an innovative pathway for functionalization. acs.org

Dearomatization Reactions: N-alkylquinolinium salts are being employed as electrophiles in reactions like the Morita-Baylis-Hillman reaction, which leads to the regioselective dearomatization of the quinoline ring. researchgate.netchemrxiv.org This strategy opens access to valuable, non-aromatic heterocyclic building blocks. researchgate.net

Key Challenges:

Yields and Steric Hindrance: The quaternization of the quinoline nitrogen can be challenging, particularly with sterically bulky groups. The relatively large quinoline moiety can decrease the probability of a successful nucleophilic attack, sometimes leading to lower reaction yields compared to simpler heterocycles like pyridine. nih.gov

Regioselectivity: Controlling the position of substitution on the quinoline ring during subsequent functionalization remains a significant challenge, requiring the development of highly selective catalytic systems or directing groups.

Table 1: Comparison of Modern Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Relevant Findings |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Requires specialized equipment, potential for pressure buildup. | Enables green and clean synthesis of quinoline derivatives. rsc.org |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, improved mass transfer, often milder conditions. | Scalability can be an issue, requires specific equipment. | Promotes sustainable synthesis pathways. rsc.org |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid construction of complexity. | Optimization can be complex, finding compatible components. | Allows for the efficient synthesis of diverse molecular frameworks. researchgate.net |

| Cascade Iodination/Amidation | High efficiency, builds molecular complexity rapidly, high regioselectivity. | Substrate scope may be limited, requires specific reagents. | Provides a novel method for synthesizing 3-iodo-N-alkyl quinolinones. acs.org |

Future Directions in Computational and Spectroscopic Investigations

While the synthesis of compounds like this compound is relatively straightforward, a deep understanding of its structural, electronic, and spectroscopic properties is crucial for predicting its reactivity and potential applications. Future research will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling.

Advanced Spectroscopic Analysis: High-resolution Nuclear Magnetic Resonance (NMR) and mass spectrometry (ESI-MS) will remain essential for structural confirmation. The development of standardized High-Performance Liquid Chromatography (HPLC) methods is vital for analyzing mixtures and determining the purity of homologous series of quinolinium salts. nih.gov Furthermore, techniques like linear-dichroism infrared (IR-LD) spectroscopy, previously used on similar structures, could be employed to study the orientation and vibrational properties of this compound in anisotropic environments. researchgate.net

Single-Crystal X-ray Diffraction: Determining the precise three-dimensional structure through X-ray crystallography is a critical future step. researchgate.net Such data provides invaluable information on bond lengths, angles, and intermolecular interactions (e.g., with the iodide counter-ion), which governs the compound's solid-state packing and physical properties. researchgate.netresearchgate.net

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will play a predictive role. These methods can be used to calculate electronic structures, molecular orbital energies (HOMO-LUMO), and vibrational frequencies, correlating theoretical data with experimental spectroscopic results. researchgate.net This computational insight can help rationalize observed reactivity and guide the design of new experiments and derivatives with tailored electronic properties.

Table 2: Key Investigative Techniques for Quinolinium Salt Characterization

| Technique | Information Provided | Future Application for this compound |

| ¹H and ¹³C NMR | Confirms covalent structure, chemical environment of nuclei. | Elucidation of the precise chemical shifts for the methyl groups and aromatic protons. |

| HPLC-MS | Purity analysis, separation of mixtures, molecular weight confirmation. | Development of analytical methods for quality control and reaction monitoring. nih.gov |

| X-ray Crystallography | 3D molecular structure, crystal packing, intermolecular interactions. | Definitive structural determination to understand solid-state properties. researchgate.netnih.gov |

| Quantum Chemical Calculations | Electronic structure, orbital energies, predicted vibrational spectra. | Predicting reactivity, understanding electronic transitions, and correlating with UV-Vis/IR spectra. researchgate.net |

Potential for Novel Chemical Transformations and Material Innovations

The inherent reactivity of the quinolinium scaffold, particularly when activated by N-alkylation, opens up numerous possibilities for novel chemical transformations and the development of innovative materials.

Precursors for Fused Heterocycles: N-alkyl quinolinium salts are excellent partners in [3+2] cycloaddition reactions. The future application of this compound in reactions with various alkenes and alkynes could lead to the synthesis of novel pyrrolo[1,2-a]quinoline (B3350903) skeletons, which are difficult to access through other means. researchgate.netthieme-connect.com The methyl group at the 6-position could influence the electronics and steric environment of these reactions, potentially leading to unique reactivity or selectivity.

Development of Bioactive Agents: Building on the established bioactivity of the quinolinium class, this compound and its derivatives could be explored as therapeutic agents. For example, specific quinolinium salts have shown potent activity as inhibitors of lymphocyte apoptosis, suggesting that derivatives could be designed and tested for applications in immunology or oncology. nih.gov

Innovations in Materials Science: The quinoline ring is a key component in various functional materials. The positive charge and aromatic nature of the 1,6-dimethylquinolin-1-ium cation could make it a candidate for inclusion in ionic liquids, phase-transfer catalysts, or as a component in organic electronic materials. Its optical properties, such as fluorescence, could be investigated for use in chemical sensors or imaging agents.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,6-Dimethylquinolin-1-ium iodide with high purity?

- Methodological Answer : The compound is typically synthesized via quaternization of 1,6-dimethylquinoline with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours. Purification involves recrystallization from ethanol/diethyl ether mixtures. Confirm purity using elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure stoichiometric excess of methyl iodide (1.2–1.5 eq.) and inert atmosphere to prevent oxidation .

Q. How can elemental analysis and spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the quinolinium proton environment (e.g., downfield shifts for aromatic protons adjacent to the N-methyl group). The methyl group on the nitrogen appears as a singlet at ~4.3 ppm in 1H NMR.

- IR Spectroscopy : Confirm the presence of C-N⁺ stretching vibrations (~1630–1670 cm⁻¹) and absence of primary amine bands.

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values. Discrepancies >0.5% indicate impurities, necessitating repeated recrystallization .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies between X-ray crystallographic data and spectroscopic results during structural characterization?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL (v.2015+) to refine structural models, incorporating anisotropic displacement parameters for heavy atoms (e.g., iodine). Check for twinning or disorder using the R1/wR2 convergence criteria .

- Data Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) with crystallographic bond lengths/angles. Discrepancies >3% may indicate lattice strain or solvent effects .